molecular formula C13H17N3O5 B2574069 N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide CAS No. 882749-42-0

N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide

Cat. No.: B2574069
CAS No.: 882749-42-0
M. Wt: 295.295
InChI Key: QXKHFDXQEGEVCM-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)-2-morpholinoacetamide (CAS 882749-42-0) is a chemical compound with the molecular formula C13H17N3O5 and a molecular weight of 295.30 g/mol . Its structure features a 2-methoxy-5-nitrophenyl group linked to a morpholinoacetamide moiety. Compounds with similar nitrophenyl and acetamide substructures are of interest in various scientific research areas, including medicinal chemistry and materials science . * Main Applications & Research Value: (To be completed by the supplier) The specific research applications and value of this compound are currently under investigation. Potential areas of interest could include its use as a building block in organic synthesis or as a precursor for the development of pharmacologically active molecules. Further research is required to define its exact utility. * Mechanism of Action: (To be completed by the supplier) The mechanism of action for this specific compound has not been elucidated. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure you consult the Safety Data Sheet (SDS) and adhere to all safe laboratory practices when handling this material.

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-20-12-3-2-10(16(18)19)8-11(12)14-13(17)9-15-4-6-21-7-5-15/h2-3,8H,4-7,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKHFDXQEGEVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide, also known in research contexts as BMS-337197, is a compound that has garnered attention due to its biological activities, particularly as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). IMPDH plays a crucial role in the de novo synthesis of purine nucleotides, making it a significant target for therapeutic interventions in various diseases, including cancer and autoimmune disorders.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C24H25N4O5\text{C}_{24}\text{H}_{25}\text{N}_{4}\text{O}_{5}

This compound features a morpholino group, which enhances its solubility and biological activity.

This compound functions primarily as an uncompetitive inhibitor of the IMPDH enzyme. The inhibition is characterized by the following parameters:

  • IC50 for IMPDH II: 16 nM
  • Ki : 3.2 nM
  • IC50 for CEM T-cell proliferation: 520 nM
  • IC50 for normal human PBMCs: 130 nM

These values indicate a high potency of the compound in inhibiting the enzyme and subsequently affecting cellular proliferation.

Biological Activity and Therapeutic Applications

The biological activities associated with this compound include:

  • Anticancer Activity :
    • The compound has demonstrated significant antiproliferative effects against various cancer cell lines. It inhibits the growth of cancer stem cells (CSCs), which are often responsible for tumor recurrence and metastasis.
    • In vivo studies have shown that BMS-337197 effectively reduces antibody production in mouse models and exhibits activity in arthritis models, suggesting its potential as an anti-inflammatory agent.
  • Immunosuppressive Effects :
    • Due to its mechanism of action on IMPDH, the compound is being explored for its immunosuppressive properties, which could be beneficial in transplant medicine and autoimmune disease management.
  • Antiviral Properties :
    • The inhibition of IMPDH also suggests potential antiviral applications, as many viruses rely on host cellular pathways for replication.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in various cancer cell lines
ImmunosuppressiveReduces antibody production in mouse models
AntiviralPotential applications against viral infections

Case Study: Antiproliferative Effects

In a study examining the antiproliferative effects on T-cell lines, BMS-337197 was found to inhibit cell division significantly at concentrations as low as 130 nM. This highlights its potential utility in treating conditions where T-cell proliferation needs to be controlled, such as autoimmune diseases or during transplant rejection scenarios.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide exhibit significant anticancer properties. For instance, derivatives of amides have been evaluated for their antiproliferative effects against various human cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells. These studies demonstrated that certain modifications to the amide structure can enhance biological activity, suggesting a promising avenue for developing anticancer agents based on this compound's framework .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the inhibition of specific biological pathways associated with tumor growth and proliferation. Compounds targeting Toll-like receptors (TLRs), particularly TLR7, TLR8, and TLR9, have shown therapeutic potential in treating inflammatory diseases and cancers. The ability of this compound to modulate immune responses could be pivotal in its application as an anticancer agent .

Synthetic Applications

Precursor in Organic Synthesis
this compound can serve as a valuable intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, leading to the formation of more complex molecules. For example, it could be utilized in the synthesis of α-azido ketones, which are known for their stability and ability to form triazoles—compounds with diverse biological activities including antitumor and antiviral properties .

Biological Evaluation

In Vitro Studies
In vitro evaluations have shown that derivatives of this compound possess significant biological activity. For instance, studies have reported that certain derivatives can promote osteogenesis by upregulating osteogenic genes through specific signaling pathways, indicating potential applications in bone health and regenerative medicine .

Case Studies
A notable case study involved the evaluation of a related pyrimidine derivative that demonstrated strong anabolic effects on bone tissue. This study highlighted the importance of structure-activity relationships (SAR) in optimizing compounds for specific biological outcomes . The findings suggest that similar approaches could be applied to this compound to enhance its therapeutic profile.

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
Anticancer ActivityEvaluation against human cancer cell linesSignificant antiproliferative effects observed
Mechanism of ActionInhibition of Toll-like receptorsPotential modulation of immune responses
Synthetic ApplicationsIntermediate for organic synthesisUseful for synthesizing α-azido ketones
Biological EvaluationIn vitro studies on osteogenesisUpregulation of osteogenic genes

Chemical Reactions Analysis

Amide Bond Hydrolysis

The morpholinoacetamide moiety undergoes hydrolysis under acidic or alkaline conditions to yield morpholine and 2-(2-methoxy-5-nitrophenylamino)acetic acid.

Reaction Conditions

MediumReagentsTemperatureKey Product
Acidic (HCl)6 M HCl, reflux100°CMorpholine + Acetic acid derivative
AlkalineNaOH (1 M), ethanol80°CSodium salt of the carboxylic acid

This reaction is critical for prodrug activation or metabolic studies .

Nitro Group Reduction

The nitro group at the 5-position of the phenyl ring can be selectively reduced to an amine using catalytic hydrogenation or chemical reductants.

Reduction Pathways

MethodReagents/ConditionsProduct
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanolN-(2-Methoxy-5-aminophenyl)-2-morpholinoacetamide
Chemical ReductionFe/HCl, SnCl₂Amino derivative with retained acetamide

The amine product serves as an intermediate for further functionalization (e.g., azo coupling) .

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophilic substitution at the para position relative to itself.

Example Reaction: Nitration

ReagentsConditionsProduct
HNO₃/H₂SO₄0–5°C, 2 hrsN-(2-Methoxy-3,5-dinitrophenyl)-2-morpholinoacetamide

This reaction modifies the aromatic system, potentially altering biological activity .

Morpholine Ring Modifications

The morpholine ring participates in ring-opening or alkylation reactions under strong nucleophilic conditions.

Ring-Opening with HBr

ReagentConditionsProduct
48% HBrReflux, 6 hrs2-Bromoethylamine + Acetic acid derivative

This reaction is useful for synthesizing linear amine derivatives .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

  • Acidic pH (1.2) : Rapid hydrolysis of the acetamide bond (t₁/₂ = 2.1 hrs).

  • Neutral pH (7.4) : Stable for >24 hrs, suitable for drug formulation .

Interaction with Biological Targets

While not a chemical reaction per se, the compound’s morpholino group forms hydrogen bonds with enzymes like IMPDH (Inosine Monophosphate Dehydrogenase), as demonstrated by molecular docking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholinoacetamide Moieties

Compound Name Key Substituents/Modifications Biological Activity/Application Key Data Reference
N-(2-Methoxy-5-nitrophenyl)-2-morpholinoacetamide 2-methoxy, 5-nitro phenyl group Potential kinase inhibitor (hypothesized) TPSA: 96.7 Ų; CAS: 882749-42-0
N-(5-Allyl-2-hydroxy-3-(2-methylbenzofuran-5-yl)phenyl)-2-morpholinoacetamide (16) Benzofuran-allyl-phenyl group Semi-synthetic neolignan derivative Yield: 85%; Light purple powder
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole-chlorophenyl group Preclinical candidate (unspecified) Purity: 95%; CAS: 338749-93-2
N-(2,3-diphenylquinoxalin-6-yl)-2-morpholinoacetamide (4h) Quinoxaline-diphenyl group Anticancer (IC₅₀ not reported) Yield: 85.7%; MS: 425.18 [M+1]

Key Observations :

  • Solubility: The morpholino group universally improves aqueous solubility, critical for bioavailability .
  • Synthetic Efficiency: High yields (>85%) are common in morpholinoacetamide derivatives, suggesting robust synthetic routes .

Functional Analogues in Drug Development

Compound 28 (Thiazole Amide Derivative)
  • Structure: 2,4-disubstituted thiazole with 2-morpholinoacetamide.
  • Activity : IC₅₀ = 8.64–13.87 μM against A549, HeLa, HT29, and Karpas299 cancer lines .
  • Binding Mode: The morpholinoacetamide forms a hydrogen bond with Asp1164 in c-Met kinase, while the thiazole ring engages in π–π interactions with Met1160 .
  • Comparison: The target compound lacks a thiazole ring but shares the morpholinoacetamide motif. Its nitro group may mimic the meta-halogen substituents in compound 28, which enhance antitumor activity .
Degradation Products DP-1 and DP-2 (Carfilzomib Derivatives)
  • DP-1: Contains a morpholinoacetamido-pentanamide-pyrrol hybrid structure.
  • DP-2: Features a morpholinoacetamide linked to an imidazolidinone ring .
  • Comparison : Both DP-1 and DP-2 are more structurally complex than the target compound, likely leading to altered metabolic stability and target selectivity .

Thiomorpholino vs. Morpholino Derivatives

  • N-(2,3-diphenylquinoxalin-6-yl)-2-thiomorpholinoacetamide (4i): Replacing morpholino’s oxygen with sulfur (thiomorpholino) increases lipophilicity (XLogP3 ~2.1 vs. 1.5) but reduces hydrogen-bonding capacity. This modification decreased anticancer activity in preliminary screens compared to morpholino analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxy-5-nitrophenyl)-2-morpholinoacetamide, and what reaction conditions yield high purity?

  • Methodology :

  • Stepwise synthesis : React 2-methoxy-5-nitroaniline with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the chloroacetamide intermediate. Subsequent nucleophilic substitution with morpholine in DMF at room temperature yields the target compound .
  • Purification : Recrystallization from ethanol or DCM/hexane mixtures improves purity (>95%) .
  • Key data : Typical yields range from 55–73%, with melting points between 170–226°C (dependent on substituents) .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR spectroscopy : Identify carbonyl (C=O) stretches at ~1688–1698 cm⁻¹ and nitro (NO₂) vibrations at ~1350 cm⁻¹ .
  • NMR : ¹H NMR shows morpholine protons as triplets at δ 2.63 (N(CH₂)₂) and δ 3.49 (O(CH₂)₂). Aromatic protons appear between δ 7.0–8.5 ppm, with methoxy groups as singlets near δ 3.6–3.8 .
  • Elemental analysis : Validate molecular formula (e.g., C₂₅H₂₂ClN₅O₃: Calcd. C 63.09%, H 4.66%, N 14.72%) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology :

  • Functional selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for nitro and carbonyl groups .
  • Basis sets : Employ 6-31G(d,p) for geometry optimization and vibrational frequency calculations .
  • Applications : Predict HOMO-LUMO gaps, charge distribution, and sites for electrophilic/nucleophilic attack .

Q. What experimental approaches assess the electrochemical behavior of morpholinoacetamide derivatives?

  • Methodology :

  • Cyclic voltammetry (CV) : Perform in aprotic solvents (e.g., DMF) with a three-electrode system. Monitor redox peaks near -0.5 to +1.2 V vs. Ag/AgCl to identify nitro group reduction .
  • Controlled potential electrolysis : Quantify electron transfer stoichiometry and degradation byproducts .

Q. How can researchers evaluate the stability and degradation pathways of this compound under varying pH and temperature conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C). Use HPLC-MS to identify degradation products (e.g., morpholine ring cleavage or nitro group reduction) .
  • Kinetic modeling : Calculate rate constants (k) and activation energy (Ea) using Arrhenius plots .

Q. What strategies are effective for computational modeling of structure-activity relationships (SAR) involving this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding interactions with biological targets (e.g., enzymes). Focus on morpholine and nitro groups as key pharmacophores .
  • QSAR models : Corrogate electronic descriptors (e.g., dipole moment, polarizability) with experimental bioactivity data .

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